molecular formula C27H28N2O4 B12420337 (4bS)-6-cyano-3-methoxy-N-(4-methoxyphenyl)-4b,8,8-trimethyl-7-oxo-9,10-dihydro-8aH-phenanthrene-2-carboxamide

(4bS)-6-cyano-3-methoxy-N-(4-methoxyphenyl)-4b,8,8-trimethyl-7-oxo-9,10-dihydro-8aH-phenanthrene-2-carboxamide

Cat. No.: B12420337
M. Wt: 444.5 g/mol
InChI Key: LXIJEBDQJLDKLX-IQHZPMLTSA-N
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Description

(4bS)-6-cyano-3-methoxy-N-(4-methoxyphenyl)-4b,8,8-trimethyl-7-oxo-9,10-dihydro-8aH-phenanthrene-2-carboxamide is a complex organic compound with a unique structure that includes a phenanthrene core, cyano and methoxy functional groups, and a carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4bS)-6-cyano-3-methoxy-N-(4-methoxyphenyl)-4b,8,8-trimethyl-7-oxo-9,10-dihydro-8aH-phenanthrene-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the phenanthrene core, followed by the introduction of the cyano and methoxy groups through nucleophilic substitution reactions. The final step involves the formation of the carboxamide moiety through an amide coupling reaction.

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in continuous flow reactors.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Introduction of halogen atoms or other functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: In biological research, it can be used as a probe to study enzyme interactions and receptor binding due to its unique structure.

Industry: In materials science, the compound can be used to create novel polymers or as a precursor for advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (4bS)-6-cyano-3-methoxy-N-(4-methoxyphenyl)-4b,8,8-trimethyl-7-oxo-9,10-dihydro-8aH-phenanthrene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The cyano and methoxy groups can participate in hydrogen bonding or hydrophobic interactions, while the phenanthrene core provides a rigid scaffold that can fit into specific binding sites. This allows the compound to modulate the activity of its targets, leading to various biological effects.

Comparison with Similar Compounds

  • (4bS)-6-cyano-3-methoxy-N-(4-methoxyphenyl)-4b,8,8-trimethyl-7-oxo-9,10-dihydro-8aH-phenanthrene-2-carboxamide can be compared with other phenanthrene derivatives that have similar functional groups but differ in their substitution patterns or additional moieties.

Uniqueness:

  • The unique combination of cyano, methoxy, and carboxamide groups in this compound provides distinct chemical and biological properties that are not found in other similar compounds. This makes it a valuable molecule for research and development in various scientific fields.

Properties

Molecular Formula

C27H28N2O4

Molecular Weight

444.5 g/mol

IUPAC Name

(4bS)-6-cyano-3-methoxy-N-(4-methoxyphenyl)-4b,8,8-trimethyl-7-oxo-9,10-dihydro-8aH-phenanthrene-2-carboxamide

InChI

InChI=1S/C27H28N2O4/c1-26(2)23-11-6-16-12-20(25(31)29-18-7-9-19(32-4)10-8-18)22(33-5)13-21(16)27(23,3)14-17(15-28)24(26)30/h7-10,12-14,23H,6,11H2,1-5H3,(H,29,31)/t23?,27-/m1/s1

InChI Key

LXIJEBDQJLDKLX-IQHZPMLTSA-N

Isomeric SMILES

C[C@]12C=C(C(=O)C(C1CCC3=CC(=C(C=C23)OC)C(=O)NC4=CC=C(C=C4)OC)(C)C)C#N

Canonical SMILES

CC1(C2CCC3=CC(=C(C=C3C2(C=C(C1=O)C#N)C)OC)C(=O)NC4=CC=C(C=C4)OC)C

Origin of Product

United States

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